molecular formula C17H14ClN3 B11602923 9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline

9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11602923
M. Wt: 295.8 g/mol
InChI Key: JLEULSBSALPCMP-UHFFFAOYSA-N
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Description

9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a chloro group at the 9th position and a propyl group at the 6th position of the indoloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. Microwave irradiation can be employed to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of microwave irradiation and catalysts can be scaled up for industrial applications to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Mechanism of Action

The primary mechanism of action of 9-chloro-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription. Additionally, the compound can inhibit DNA topoisomerase II, an enzyme crucial for DNA unwinding and replication .

Properties

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

9-chloro-6-propylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C17H14ClN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-8,10H,2,9H2,1H3

InChI Key

JLEULSBSALPCMP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

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